molecular formula C17H22N2O4S B11185029 4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B11185029
M. Wt: 350.4 g/mol
InChI Key: AUOFENYFVUXIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid with 4-(2-Methyl-2-propanyl)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including hypertension and diabetes.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-2-propanyl)benzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide stands out due to its unique combination of functional groups and its diverse pharmacological activities. Its ability to modulate multiple biological targets makes it a promising candidate for further research and development .

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(4-tert-butylphenyl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C17H22N2O4S/c1-12-15(10-19(5)24(21,22)18-12)16(20)23-11-13-6-8-14(9-7-13)17(2,3)4/h6-10H,11H2,1-5H3

InChI Key

AUOFENYFVUXIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.